

evaluating the effectiveness of tetrahydroxydiboron for C-C bond formation

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Tetrahydroxydiboron for C-C Bond Formation: A Comparative Guide

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become an indispensable tool in this endeavor. Central to this reaction is the choice of the boron reagent. This guide provides a comprehensive evaluation of **tetrahydroxydiboron** (B₂(OH)₄), also known as bis(boronic acid), as a reagent for C-C bond formation, comparing its performance against common alternatives such as bis(pinacolato)diboron (B₂pin₂), potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

Tetrahydroxydiboron has emerged as a highly attractive boron source due to its high atom economy, lower cost, and operational simplicity in many cases. Unlike boronic esters such as B₂pin₂, the use of **tetrahydroxydiboron** directly yields boronic acids, circumventing the need for a subsequent hydrolysis step and simplifying purification processes.[1][2][3] This guide presents a detailed comparison of these reagents, supported by experimental data and protocols, to inform the selection of the optimal boron reagent for specific synthetic applications.

Performance Comparison of Boron Reagents





The choice of boron reagent significantly impacts the efficiency, scope, and practicality of C-C bond-forming reactions. The following tables summarize the performance of **tetrahydroxydiboron** in comparison to its main alternatives in palladium and nickel-catalyzed coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides



Entry	Boron Reagent	Aryl Halide	Couplin g Partner	Catalyst System	Conditi ons	Yield (%)	Ref.
1	B2(OH)4	4- Bromotol uene	Phenylbo ronic acid	Pd(OAc) ₂ (2 mol%), SPhos (4 mol%)	K ₃ PO ₄ , Toluene/ H ₂ O, 100 °C, 2 h	95	[2]
2	B2pin2	4- Bromotol uene	Phenylbo ronic acid	Pd(OAc) ₂ (2 mol%), SPhos (4 mol%)	K ₃ PO ₄ , Toluene/ H ₂ O, 100 °C, 2 h	92	[4]
3	B2(OH)4	4- Chlorobe nzonitrile	3- Tolylboro nic acid	XPhos Pd G2 (2 mol%)	K ₃ PO ₄ , Dioxane/ H ₂ O, 100 °C, 18 h	88	[2]
4	B₂pin₂	4- Chlorobe nzonitrile	3- Tolylboro nic acid	XPhos Pd G2 (2 mol%)	K ₃ PO ₄ , Dioxane/ H ₂ O, 100 °C, 18 h	85	[4]
5	K(p- tolyl)BF₃	4- Bromoani sole	-	Pd(OAc) ₂ (5 mol%), RuPhos (10 mol%)	K ₂ CO ₃ , Toluene/ H ₂ O, 85 °C, 12 h	92	[5]
6	(p- tolyl)B(MI DA)	4- Bromoani sole	-	Pd ₂ (dba) 3 (2 mol%), SPhos (4 mol%)	K₃PO₄, THF, 80 °C, 28 h	85	[6]

Nickel-Catalyzed Borylation of Aryl Halides



Entry	Boron Reage nt	Aryl Halide	Cataly st Syste m	Base	Solven t	Temp (°C)	Yield (%)	Ref.
1	B2(OH)4	4- Bromot oluene	NiCl₂(d ppp) (5 mol%), PPh₃ (10 mol%)	KOAc	МеОН	65	85	[1]
2	B2pin2	4- Bromot oluene	NiCl ₂ (P Cy ₃) ₂ (5 mol%)	K₃PO₄	Dioxan e	80	88	
3	B2(OH)4	1- Bromo- 4- fluorobe nzene	NiCl₂(d ppp) (5 mol%), PPh₃ (10 mol%)	KOAc	МеОН	65	92	[1]
4	B₂pin₂	1- Bromo- 4- fluorobe nzene	NiCl₂(P Cy₃)₂ (5 mol%)	КзРО4	Dioxan e	80	90	
5	B2(OH)4	2- Chlorop yridine	NiCl₂(d ppp) (5 mol%), PPh₃ (10 mol%)	KOAc	МеОН	65	78	[1]
6	B2pin2	2- Chlorop yridine	NiCl ₂ (P Cy ₃) ₂ (5 mol%)	K₃PO4	Dioxan e	80	75	



Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for the Miyaura borylation and a subsequent one-pot Suzuki-Miyaura coupling using **tetrahydroxydiboron**.

General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Halides with Tetrahydroxydiboron

Materials:

- Aryl halide (1.0 mmol)
- Tetrahydroxydiboron (B2(OH)4) (1.1 mmol)
- Potassium acetate (KOAc) (2.5 mmol)
- [XPhos Pd G2] (0.02 mmol)
- 1,4-Dioxane (5 mL)
- Water (0.5 mL)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, **tetrahydroxydiboron**, potassium acetate, and the palladium catalyst.
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add the 1,4-dioxane and water via syringe.
- Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 4-18 hours).
- After cooling to room temperature, the reaction mixture can be used directly in a subsequent Suzuki-Miyaura coupling or worked up to isolate the boronic acid.



• For workup, dilute the reaction mixture with ethyl acetate and water. Separate the aqueous layer and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid, which can be purified by crystallization or chromatography if necessary.

One-Pot, Two-Step Borylation/Suzuki-Miyaura Cross-Coupling

Materials:

- Aryl halide for borylation (1.0 mmol)
- Tetrahydroxydiboron (1.1 mmol)
- Potassium acetate (2.5 mmol)
- [XPhos Pd G2] (0.02 mmol)
- Second aryl halide for coupling (1.0 mmol)
- Aqueous potassium phosphate (K₃PO₄) solution (3.0 M, 1.5 mL)
- 1,4-Dioxane (5 mL)

Procedure:

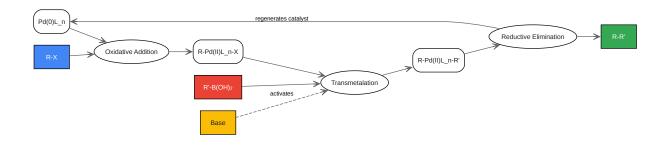
- Follow steps 1-4 of the Miyaura borylation procedure described above.
- After the initial borylation reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
- To the reaction mixture, add the second aryl halide and the aqueous potassium phosphate solution.
- Reseal the tube and heat in an oil bath at 100 °C for an additional 12-24 hours, or until the reaction is complete.



 Cool the reaction to room temperature and perform a standard aqueous workup as described in step 6 of the borylation procedure to isolate the cross-coupled product.

Mechanistic Pathways and Experimental Workflows

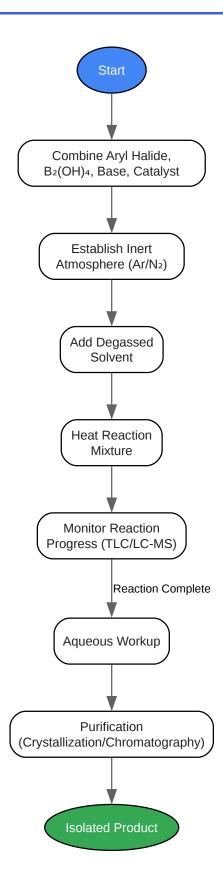
Visualizing the complex catalytic cycles and experimental workflows can aid in understanding and optimizing these reactions. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a typical experimental workflow.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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Caption: General experimental workflow for Miyaura borylation.



In conclusion, **tetrahydroxydiboron** presents a compelling alternative to traditional boron reagents for C-C bond formation, offering advantages in terms of atom economy, cost, and simplified reaction procedures. While other reagents like potassium trifluoroborates and MIDA boronates provide enhanced stability and are invaluable for specific applications such as iterative cross-coupling, **tetrahydroxydiboron** is a robust and efficient choice for a wide range of Suzuki-Miyaura and borylation reactions. The selection of the most appropriate boron reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, scale, and cost considerations.

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